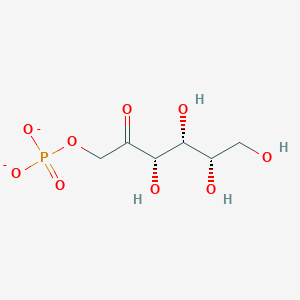

keto-L-sorbose 1-phosphate

説明

Context of Rare Sugars and Their Phosphorylated Derivatives

Rare sugars are monosaccharides and their derivatives that are found infrequently in nature. nih.govsci-hub.senacalai.com Unlike abundant sugars such as D-glucose and D-fructose, the vast majority of their stereoisomers are scarce. nih.gov The International Society of Rare Sugars (ISRS) defines these carbohydrates as those that are present in low quantities in the natural world. nih.gov Some well-known examples of rare sugars include D-allulose (D-psicose), D-tagatose, and D-allose. nacalai.comjaxa.jp

The phosphorylation of these rare sugars is a critical step in their metabolism. This process, often catalyzed by kinases, can "trap" the sugar inside the cell, preventing it from being transported out and priming it for subsequent enzymatic reactions. For instance, D-allulose can be phosphorylated to D-allulose-6-phosphate by hexokinase. nih.govresearchgate.net However, the cell's ability to further metabolize these phosphorylated derivatives can vary, sometimes leading to their accumulation and subsequent effects on other metabolic pathways. nih.govresearchgate.net

Significance of Keto-L-sorbose 1-phosphate in Microbial and Eukaryotic Metabolism

This compound is a key intermediate in the metabolism of the rare sugar L-sorbose. In various organisms, L-sorbose is first phosphorylated to form L-sorbose 1-phosphate.

In microbial metabolism, the pathway for L-sorbose utilization has been studied in several bacteria. For instance, in Klebsiella pneumoniae, the metabolism of L-sorbose involves its phosphorylation to L-sorbose-1-phosphate. nih.gov This is followed by the action of L-sorbose-1-phosphate reductase. nih.gov Similarly, in Lactobacillus casei, genes for L-sorbose metabolism are organized in operons, and their expression is induced by the presence of L-sorbose. nih.gov The transport of L-sorbose into the bacterial cell is often mediated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which simultaneously phosphorylates the sugar as it enters the cell. nih.govwisconsin.edu L-sorbose is also a crucial precursor in the industrial production of 2-keto-L-gulonic acid (2-KLG), a key intermediate in vitamin C synthesis, a process often carried out by mixed fermentation involving bacteria like Ketogulonicigenium vulgare and a helper strain. researchgate.netmdpi.comencyclopedia.pub

In eukaryotic metabolism, particularly in cancer cells, the metabolism of L-sorbose to this compound (referred to as L-sorbose-1-phosphate or S-1-P in some literature) has been shown to have significant consequences. nih.govresearchgate.net L-sorbose, an epimer of D-fructose, is taken up by cells via the GLUT5 transporter and then phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate. researchgate.netnih.govbidmc.org This accumulation of cellular L-sorbose-1-phosphate can inactivate the glycolytic enzyme hexokinase, leading to reduced glycolysis. nih.govresearchgate.netbidmc.org This impairment of glucose metabolism can subsequently affect mitochondrial function and induce the production of reactive oxygen species. nih.govresearchgate.net

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories:

Microbial Metabolic Engineering: A significant area of research has focused on understanding and engineering the microbial pathways for L-sorbose metabolism. This is largely driven by the industrial importance of converting L-sorbose to 2-keto-L-gulonic acid (2-KLG) for vitamin C production. mdpi.comencyclopedia.pubfrontiersin.org Studies have involved identifying and characterizing the enzymes involved, such as L-sorbose dehydrogenase, and optimizing fermentation conditions with various microorganisms. frontiersin.orgd-nb.infooup.com

Elucidation of Transport Mechanisms: Research has investigated how L-sorbose is transported into cells and subsequently phosphorylated. In bacteria, the role of the phosphotransferase system (PTS) has been a key focus. nih.gov

Therapeutic Potential in Eukaryotic Systems: More recent research has explored the effects of L-sorbose and its phosphorylated derivative, this compound, on eukaryotic cells, particularly cancer cells. nih.govresearchgate.net Studies have demonstrated that the accumulation of L-sorbose-1-phosphate can disrupt glycolysis and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. nih.govresearchgate.netbidmc.org This line of inquiry is uncovering the intricate ways in which rare sugars and their metabolites can influence cellular processes.

特性

分子式 |

C6H11O9P-2 |

|---|---|

分子量 |

258.12 g/mol |

IUPAC名 |

[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/p-2/t3-,5+,6+/m0/s1 |

InChIキー |

ZKLLSNQJRLJIGT-OTWZMJIISA-L |

異性体SMILES |

C([C@@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O |

正規SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O |

製品の起源 |

United States |

Biosynthesis and Enzymology of Keto-l-sorbose 1-phosphate Formation

Enzymatic Phosphorylation of L-Sorbose

In eukaryotic cells, the phosphorylation of L-sorbose is an intracellular event that follows its transport across the cell membrane. This process is primarily catalyzed by ketohexokinase.

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the phosphorylation of L-sorbose to L-sorbose 1-phosphate (S-1-P) in mammalian cells. nih.govnih.govbidmc.org L-sorbose, a C-3 epimer of D-fructose, is recognized as a substrate by KHK, which catalyzes the transfer of a phosphate group from ATP to the C1 position of the sugar. nih.govnih.gov The accumulation of S-1-P within the cell is a direct consequence of this enzymatic action. nih.gov This phosphorylation is a crucial step, as the resulting S-1-P can act as a metabolic inhibitor; for instance, it has been shown to inactivate the glycolytic enzyme hexokinase, leading to reduced glycolysis. nih.govdntb.gov.uanih.gov

The human KHK gene gives rise to two distinct, alternatively spliced isoforms: KHK-A and KHK-C. nih.govdiabetesjournals.org These isoforms exhibit different kinetic properties and tissue distribution. diabetesjournals.orgphysiology.org KHK-C is the high-affinity isoform for fructose (Km = 0.8 mM) and is predominantly expressed in tissues responsible for fructose metabolism, such as the liver, kidney, and small intestine. diabetesjournals.orgphysiology.orgnih.gov KHK-A, in contrast, has a much lower affinity for fructose (Km = 7 mM) and is expressed at low levels in a wider range of tissues. diabetesjournals.orgphysiology.org

While most research has focused on fructose as the substrate, studies on L-sorbose indicate that its phosphorylation is also mediated by KHK. nih.govnih.gov The efficiency of L-sorbose phosphorylation is dependent on the expression level of KHK, particularly the KHK-C isoform. nih.gov Cells with higher KHK-C expression are more sensitive to L-sorbose, indicating more efficient conversion to the active S-1-P metabolite. nih.gov L-sorbose treatment has also been observed to downregulate the transcription of the KHK-A isoform. dntb.gov.uanih.govvulcanchem.com

| Feature | KHK-A | KHK-C |

|---|---|---|

| Km for Fructose | High (~7.0 mM) diabetesjournals.orgphysiology.org | Low (~0.8 mM) diabetesjournals.orgphysiology.org |

| Tissue Distribution | Ubiquitous, low levels diabetesjournals.orgnih.gov | Liver, kidney, intestine diabetesjournals.orgnih.gov |

| Role in L-Sorbose Phosphorylation | Less efficient; transcription downregulated by L-sorbose. nih.govdntb.gov.uanih.gov | More efficient; higher expression leads to greater L-sorbose sensitivity. nih.gov |

Role of Ketohexokinase (KHK) in L-Sorbose Phosphorylation to L-Sorbose 1-phosphate (S-1-P).

Cellular Transport Mechanisms Coupled with Phosphorylation

The formation of S-1-P is intrinsically linked to the transport of L-sorbose across the cellular membrane. In eukaryotes, transport precedes phosphorylation, whereas in prokaryotes, these two processes are often coupled.

In mammalian cells, the cellular uptake of L-sorbose is primarily mediated by the fructose-specific transporter, GLUT5. nih.govnih.govdntb.gov.uanih.govresearchgate.net Due to the structural similarity between L-sorbose and D-fructose (as C-3 epimers), GLUT5 recognizes and facilitates the transport of L-sorbose into the cytoplasm. nih.govnih.gov Once internalized, L-sorbose becomes a substrate for ketohexokinase, which then phosphorylates it to S-1-P. nih.govdntb.gov.ua The expression and activity of GLUT5 are therefore critical prerequisites for the KHK-mediated formation of S-1-P in these organisms. nih.govresearchgate.netresearchgate.net

The degradation pathway in these bacteria proceeds from L-sorbose to L-sorbose 1-phosphate, which is then converted to D-glucitol-6-phosphate and subsequently to D-fructose-6-phosphate, an intermediate of glycolysis. asm.orgnih.gov

The Enzyme II (EII) complex is the component of the PTS that confers substrate specificity. expasy.orgnih.gov The L-sorbose-specific EII complex (EIISor) is a membrane-bound permease responsible for both recognizing and transporting L-sorbose while simultaneously catalyzing its phosphorylation to L-sorbose 1-phosphate. asm.orgexpasy.orgrhea-db.org

Genetic and structural analyses have provided insights into the composition of EIISor. In Klebsiella pneumoniae, the sor operon encodes the proteins for L-sorbose utilization. nih.gov The EIISor complex is composed of multiple domains or subunits, typically designated EIIA, EIIB, EIIC, and sometimes EIID. nih.govuniprot.orguniprot.org

EIIASor and EIIBSor : These are soluble components. EIIA receives the phosphoryl group from phospho-HPr and transfers it to EIIB. nih.gov In L. casei, the sorA and sorB genes encode EIIASor and EIIBSor, respectively. nih.gov The crystal structure of the IIB(Sor) domain from K. pneumoniae has been solved, revealing a core of parallel beta-strands surrounded by alpha-helices, with the catalytic histidine residue poised for phosphotransfer. nih.gov

EIICSor and EIIDSor : These are integral membrane proteins that form the translocation channel for the sugar. nih.gov After EIIB is phosphorylated, the phosphoryl group is transferred to the L-sorbose molecule as it is transported through the channel formed by EIIC and EIID. nih.gov

The L-sorbose PTS is specific for and regulated by this ketose, distinguishing it from other described EII complexes. asm.orgrhea-db.org

| Component | Gene (in L. casei) nih.gov | Location | Primary Function |

|---|---|---|---|

| EIIASor | sorA | Cytoplasmic (soluble) | Accepts phosphoryl group from phospho-HPr. nih.gov |

| EIIBSor | sorB | Cytoplasmic (soluble) | Accepts phosphoryl group from EIIASor. nih.govnih.gov |

| EIICSor | sorC | Integral Membrane | Forms part of the sugar translocation channel. nih.gov |

| EIIDSor | sorD | Integral Membrane | Forms part of the sugar translocation channel. nih.gov |

Phosphoenolpyruvate (PEP)-Dependent Phosphotransferase Systems (PTS) in Prokaryotic S-1-P Formation.

Phosphate Donor and Successive Phosphate Transfer Mechanisms

The biosynthesis of keto-L-sorbose 1-phosphate is a critical step in various metabolic pathways, particularly in the microbial production of valuable compounds. This process primarily involves the phosphorylation of L-sorbose or the synthesis from precursor molecules, where a phosphate donor provides the necessary phosphoryl group. The enzymatic transfer of this group is a highly specific and regulated process.

Phosphoenolpyruvate as a Phosphate Donor

In certain bacteria, such as Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12, the transport and phosphorylation of L-sorbose are coupled and catalyzed by the phosphoenolpyruvate-dependent carbohydrate:phosphotransferase system (PTS). nih.gov In this system, phosphoenolpyruvate (PEP) serves as the primary phosphate donor. The phosphoryl group from PEP is transferred through a series of cytoplasmic phosphocarrier proteins to a membrane-bound enzyme complex, Enzyme II. Specifically for L-sorbose, a dedicated Enzyme II, denoted as Enzyme II^sor^, catalyzes the concomitant translocation of L-sorbose across the cell membrane and its phosphorylation to L-sorbose 1-phosphate. nih.gov This mechanism is highly specific for L-sorbose. nih.gov

ATP as a Phosphate Donor

In other biosynthetic strategies, particularly in in vitro enzymatic synthesis, adenosine triphosphate (ATP) is a common phosphate donor. For instance, in a two-step enzymatic strategy for the synthesis of 6-deoxy-L-sorbose, a related compound, ATP is used as the phosphate donor in a one-pot reaction. nih.gov This reaction involves the targeted phosphorylation of 6-deoxy-L-sorbose by a fructose kinase from humans. nih.gov The use of excess ATP can drive the reaction towards the formation of the phosphorylated product. nih.gov

Dihydroxyacetone Phosphate (DHAP) in Aldol Condensation

An alternative pathway for the formation of the carbon backbone of L-sorbose 1-phosphate is through an aldol condensation reaction. In this mechanism, dihydroxyacetone phosphate (DHAP) acts as the donor of a three-carbon ketose unit, which is condensed with an aldehyde acceptor, L-glyceraldehyde. nih.gov This reaction is catalyzed by aldolases, such as fructose 1,6-diphosphate aldolase (FruA) and tagatose 1,6-diphosphate aldolase (TagA). nih.gov The product of this condensation is L-sorbose 1-phosphate. nih.gov While DHAP itself is a phosphorylated molecule, it contributes its entire structure to the final product rather than just a phosphate group. However, the initial phosphorylation to generate DHAP, typically from glucose through the glycolytic pathway, ultimately relies on ATP. nih.gov The high cost and instability of DHAP have led to the development of "one-pot" reaction systems and microbial fermentation strategies to generate it in situ from less expensive substrates like glucose. nih.govbeilstein-journals.org

Successive Phosphate Transfer Mechanisms

The transfer of the phosphate group is a direct enzymatic process. In the case of the PTS, the phosphate from PEP is sequentially transferred to Enzyme I and then to the histidine phosphocarrier protein (HPr). Phospho-HPr then donates the phosphoryl group to the specific Enzyme II^sor^, which in turn phosphorylates L-sorbose as it is transported into the cell.

In ATP-dependent phosphorylation, kinases directly catalyze the transfer of the terminal phosphate group from ATP to the C1 hydroxyl group of L-sorbose or its analogue. This reaction often requires a divalent metal cation, such as Mg^2+^, as a cofactor to facilitate the binding of ATP to the enzyme's active site and to stabilize the transition state of the phosphoryl transfer.

In aldolase-catalyzed synthesis, the phosphate group is already present on the DHAP molecule. The reaction mechanism involves the formation of a Schiff base intermediate between a lysine residue in the active site of Class I aldolases and DHAP, or the coordination of DHAP by a divalent metal ion (typically Zn^2+^) in Class II aldolases. This is followed by a stereospecific aldol addition to L-glyceraldehyde. nih.gov

The table below summarizes the key enzymes and phosphate donors involved in the formation of this compound and related compounds.

| Enzyme | Organism/Source | Phosphate Donor/Substrate | Product |

| Enzyme II^sor^ (PTS) | Klebsiella pneumoniae | Phosphoenolpyruvate (PEP) | L-Sorbose 1-phosphate |

| Fructose Kinase (HK) | Human | ATP | 6-deoxy-L-sorbose 1-phosphate |

| Fructose 1,6-diphosphate aldolase (FruA) | Escherichia coli | Dihydroxyacetone phosphate (DHAP) & L-glyceraldehyde | L-Sorbose 1-phosphate |

| Tagatose 1,6-diphosphate aldolase (TagA) | Bacillus licheniformis | Dihydroxyacetone phosphate (DHAP) & L-glyceraldehyde | L-Sorbose 1-phosphate |

Metabolic Fate and Pathways Involving Keto-l-sorbose 1-phosphate

Central Position of S-1-P in L-Sorbose Dissimilation

In several microorganisms, the metabolic pathway for L-sorbose begins with its phosphorylation to keto-L-sorbose 1-phosphate. nih.gov This initial step is often catalyzed by a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which concurrently transports and phosphorylates L-sorbose as it enters the cell. nih.govwisconsin.edu The resulting S-1-P occupies a critical juncture in L-sorbose dissimilation, directing the carbon skeleton into the central metabolic pathways of the cell. nih.gov The conversion of L-sorbose to its 1-phosphate derivative is a crucial activation step, preparing it for the subsequent enzymatic reactions that lead to its integration into glycolysis. researchgate.net

Catabolic Pathways in Microorganisms

Once formed, this compound is channeled into catabolic pathways that ultimately convert it into intermediates of glycolysis, allowing the organism to derive energy and biosynthetic precursors from L-sorbose.

Reduction of L-Sorbose 1-phosphate to D-Sorbitol-6-phosphate

A key reaction in the catabolism of S-1-P is its reduction to D-sorbitol-6-phosphate (also known as D-glucitol-6-phosphate). nih.govwisconsin.edu This stereospecific reduction is a pivotal step that links the L-sorbose metabolic pathway to the more common pathways of hexitol and hexose metabolism.

The enzyme responsible for the reduction of this compound is L-sorbose-1-phosphate reductase. nih.govnih.gov This enzyme catalyzes the conversion of the keto group at the C-2 position of S-1-P to a hydroxyl group, yielding D-sorbitol-6-phosphate. nih.govwisconsin.edu The activity of this reductase is essential for the utilization of L-sorbose as a carbon source in organisms such as Klebsiella pneumoniae. nih.govnih.gov The purification and characterization of L-sorbose-1-phosphate reductase have been reported from various microbial sources, highlighting its specific role in L-sorbose metabolism. nih.govgoogle.com

The reductive activity of L-sorbose-1-phosphate reductase is dependent on the presence of reduced pyridine nucleotides, specifically NADH or NADPH, which serve as the electron donors for the reaction. nih.govnih.govnih.gov The enzyme utilizes the reducing power of NAD(P)H to convert the ketone function of S-1-P into a secondary alcohol. nih.govwikipedia.org The specific cofactor preference (NADH vs. NADPH) can vary between enzymes from different organisms. nih.govnih.govresearchgate.net

Activity of L-Sorbose-1-phosphate Reductase.

Conversion to D-Fructose-6-phosphate and Entry into Glycolysis

Following the reduction of this compound, the resulting D-sorbitol-6-phosphate is further metabolized to enter the glycolytic pathway. nih.govmicrobiologyresearch.org This is achieved through its oxidation to D-fructose-6-phosphate, a central intermediate in glycolysis. nih.govwisconsin.edu

The oxidation of D-sorbitol-6-phosphate to D-fructose-6-phosphate is catalyzed by the enzyme D-glucitol-6-phosphate dehydrogenase. nih.govmicrobiologyresearch.org This enzyme facilitates the conversion of the C-2 hydroxyl group of D-sorbitol-6-phosphate back to a keto group, yielding D-fructose-6-phosphate. nih.govwisconsin.edu The D-fructose-6-phosphate produced can then be readily isomerized to glucose-6-phosphate or directly phosphorylated to fructose-1,6-bisphosphate, thereby entering the mainstream of glycolysis for energy production and the synthesis of cellular components. In some bacteria, such as Lactobacillus casei, there can be cross-talk between the L-sorbose and D-sorbitol metabolic pathways, with D-sorbitol-6-phosphate acting as a potential signaling molecule. microbiologyresearch.orgnih.govmicrobiologyresearch.org

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme | Reaction Catalyzed | Cofactor(s) | Organism(s) |

| L-Sorbose-1-phosphate Reductase | This compound + NAD(P)H + H⁺ → D-Sorbitol-6-phosphate + NAD(P)⁺ | NAD(P)H | Klebsiella pneumoniae, Aerobacter aerogenes |

| D-Glucitol-6-phosphate Dehydrogenase | D-Sorbitol-6-phosphate + NAD⁺ → D-Fructose-6-phosphate + NADH + H⁺ | NAD⁺ | Klebsiella pneumoniae, Lactobacillus casei |

Subsequent Action of Ketose-Bisphosphate Aldolases

Ketose-bisphosphate aldolases, specifically D-fructose-1,6-bisphosphate aldolase (FruA) and D-tagatose-1,6-bisphosphate aldolase (TagA), have been shown to act on precursors to form L-sorbose 1-phosphate. nih.gov These enzymes, which are dihydroxyacetone phosphate (DHAP)-dependent aldolases, catalyze the C-C bond formation between DHAP and an aldehyde. researchgate.net

In a notable discovery, researchers found that certain FruA and TagA aldolases exhibit loose stereoselectivity when L-glyceraldehyde is used as the substrate instead of their natural counterparts. nih.gov This characteristic allows them to catalyze the condensation of DHAP and L-glyceraldehyde to produce not only L-sorbose-1-phosphate but also its epimer, L-psicose-1-phosphate. nih.gov The resulting ketose-1-phosphates can then be dephosphorylated by a phosphatase, such as fructose-1-phosphatase, to yield the final L-ketose sugars. nih.gov Among the enzymes tested, the TagA aldolase from Bacillus licheniformis demonstrated the highest activity with L-glyceraldehyde. nih.gov This enzymatic synthesis represents a key pathway for producing L-sorbose and other rare L-sugars. nih.gov

Table 1: Aldolase Activity on L-Glyceraldehyde and DHAP

| Enzyme | Source Organism | Products Synthesized | Key Finding |

|---|---|---|---|

| Tagatose 1,6-diphosphate aldolase (TagA) | Bacillus licheniformis | L-psicose-1-phosphate, L-sorbose-1-phosphate | Showed the highest enzyme activity with L-glyceraldehyde. nih.gov |

| Fructose 1,6-diphosphate aldolase (FruA) | Various | L-psicose-1-phosphate, L-sorbose-1-phosphate | Demonstrated loss of strict stereoselectivity, enabling synthesis of non-natural ketoses. nih.gov |

Intermediary Role in 2-Keto-L-gulonic Acid (2-KGA) Production

This compound is an intracellular intermediate in the metabolism of L-sorbose. In various microorganisms, L-sorbose is transported into the cell and can be phosphorylated by the enzyme ketohexokinase to produce L-sorbose-1-phosphate. nih.gov, dntb.gov.ua This phosphorylated form is a component of the L-sorbose metabolic pathway. For instance, the sor operon found in Klebsiella pneumoniae and certain Escherichia coli strains includes a gene for L-sorbose-1-phosphate reductase, indicating the active metabolism of this intermediate. dntb.gov.ua

The primary pathway for producing 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C, involves the oxidation of L-sorbose. mdpi.comresearchgate.net This conversion proceeds through an intermediate called L-sorbosone. researchgate.netnih.gov The enzymes L-sorbose dehydrogenase and L-sorbosone dehydrogenase, found in acetic acid bacteria, are responsible for these oxidative steps. researchgate.netoup.com While L-sorbose is the external substrate fed into the fermentation, its intracellular phosphorylation to L-sorbose 1-phosphate positions it as a key metabolic intermediate within the cellular machinery that ultimately yields 2-KGA. nih.govdntb.gov.ua

L-Sorbose as a Precursor in Industrial L-Ascorbic Acid (Vitamin C) Synthesis

L-sorbose is a cornerstone of modern Vitamin C (L-ascorbic acid) production, primarily through a method known as two-step fermentation. mdpi.comencyclopedia.pub This industrial process is a modification of the original Reichstein process and is the mainstream technology for manufacturing Vitamin C. mdpi.commdpi.com

Table 2: Key Stages of Industrial Vitamin C Synthesis via L-Sorbose

| Stage | Starting Material | Product | Method |

|---|---|---|---|

| 1 | D-Glucose | D-Sorbitol | Chemical Reduction (e.g., with a nickel catalyst) mdpi.com |

| 2 | D-Sorbitol | L-Sorbose | Microbial Fermentation (Gluconobacter oxydans) mdpi.comencyclopedia.pub |

| 3 | L-Sorbose | 2-Keto-L-gulonic acid (2-KGA) | Microbial Fermentation (e.g., Ketogulonicigenium vulgare) mdpi.comencyclopedia.pub |

| 4 | 2-Keto-L-gulonic acid (2-KGA) | L-Ascorbic Acid (Vitamin C) | Chemical Conversion (Lactonization) mdpi.com |

Enzymology and Structural Biology of Enzymes Interacting with Keto-l-sorbose 1-phosphate

Biochemical Characterization of Key Enzymes

The primary enzymes in this pathway include ketohexokinases, reductases, dehydrogenases, and aldolases, each with distinct kinetic profiles and substrate preferences.

Ketohexokinase (KHK), also known as fructokinase, is the enzyme responsible for initiating the metabolism of dietary fructose by catalyzing its phosphorylation to fructose-1-phosphate. diabetesjournals.org It also phosphorylates other ketohexoses, including L-sorbose. diabetesjournals.orgresearchgate.net L-sorbose is taken up via the GLUT5 transporter and subsequently phosphorylated by ketohexokinase to generate L-sorbose-1-phosphate. researchgate.net

There are two primary isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing. diabetesjournals.orgresearchgate.net KHK-C is predominantly found in tissues with high fructose clearance capacity, such as the liver, kidney, and small intestine. diabetesjournals.org Conversely, KHK-A mRNA is present at low levels in other tissues where KHK-C is not detected. diabetesjournals.org

The two isoforms exhibit different kinetic properties. KHK-C has a much higher affinity (a lower Km) for fructose compared to KHK-A. diabetesjournals.org While both isoforms can phosphorylate L-sorbose, their efficiency varies. diabetesjournals.org Kinetic studies on recombinant human ketohexokinases have provided specific parameters for various substrates. diabetesjournals.org Bovine liver fructokinase has also been shown to act on a wide range of substrates, including D-fructose, L-sorbose, D-tagatose, and D-psicose. researchgate.net

Table 1: Kinetic Parameters of Human Ketohexokinase (KHK) Isoforms This table is interactive. You can sort and filter the data.

| Isoform | Substrate | Km (mmol/l) | kcat (s⁻¹) | Source |

|---|---|---|---|---|

| KHK-C | D-Fructose | 0.8 | 18.5 | diabetesjournals.org |

| KHK-A | D-Fructose | 7.0 | 16.3 | diabetesjournals.org |

| KHK-C | L-Sorbose | 6.5 ± 0.4 | 19.3 ± 3.5 | diabetesjournals.org |

| KHK-A | L-Sorbose | 5.8 ± 0.8 | 5.2 ± 0.1 | diabetesjournals.org |

| KHK-A | D-Xylulose | 1.0 | - | diabetesjournals.org |

| KHK-C | ATP | 0.15 | - | diabetesjournals.org |

| KHK-A | ATP | 0.36 | - | diabetesjournals.org |

In the metabolic pathway of L-sorbose in Klebsiella pneumoniae, L-sorbose-1-phosphate is converted to D-glucitol-6-phosphate by the enzyme L-sorbose-1-phosphate reductase. wisconsin.eduresearchgate.net This enzyme, encoded by the sorE gene, is part of the sor operon, which is inducible by L-sorbose. researchgate.net The SorE protein has a molecular weight of 45 kilodaltons (kD). researchgate.net Structural analysis indicates that L-sorbose-1-phosphate reductase from K. pneumoniae belongs to the family of zinc-dependent dehydrogenases. nih.gov

It is important to distinguish this enzyme from sorbose reductases that act on non-phosphorylated L-sorbose. For instance, Candida albicans possesses a sorbose reductase, encoded by the SOU1 gene, which reduces L-sorbose to D-glucitol using NADPH as a cofactor. researchgate.netwikipedia.orgresearchgate.net Similarly, an NADPH-linked L-sorbose reductase has been purified from Gluconobacter melanogenus. wikipedia.org

Following the action of L-sorbose-1-phosphate reductase, D-glucitol-6-phosphate (also known as D-sorbitol-6-phosphate) is oxidized to D-fructose-6-phosphate. wisconsin.edu This reaction is catalyzed by D-glucitol-6-phosphate dehydrogenase. In Klebsiella pneumoniae, this enzyme is encoded by the sorD gene and has a molecular weight of 27 kD. researchgate.net It belongs to the short-chain alcohol dehydrogenase family. nih.gov The pathway in Aerobacter aerogenes (now Enterobacter aerogenes) is similar, involving L-sorbose-1-phosphate reductase and D-glucitol-6-phosphate dehydrogenase to ultimately form D-fructose-6-phosphate. wisconsin.edu

In Candida albicans, cell extracts contain a D-sorbitol-6-phosphate dehydrogenase activity that utilizes NADP+ as a cofactor, which may be involved in converting phosphorylated D-sorbitol to fructose-6-phosphate or glucose-6-phosphate. researchgate.netresearchgate.net The D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli (EcS6PDH) has been characterized, showing Km values of 568 µM for D-fructose 6-phosphate and 25 µM for NADH. tandfonline.com

Table 2: Kinetic Parameters of D-Glucitol-6-Phosphate Dehydrogenases from Various Organisms This table is interactive. You can sort and filter the data.

| Enzyme | Organism | Substrate | Km | Cofactor | Source |

|---|---|---|---|---|---|

| D-Sorbitol-6-phosphate 2-dehydrogenase | Escherichia coli | D-Fructose 6-phosphate | 568 ± 66 µM | NADH | tandfonline.com |

| D-Sorbitol-6-phosphate 2-dehydrogenase | Escherichia coli | NADH | 25 ± 3 µM | - | tandfonline.com |

| Glucose-6-phosphate dehydrogenase | Helicobacter pylori | Glucose 6-phosphate | 75.0 µM | NADP+ | mdpi.com |

| Glucose-6-phosphate dehydrogenase | Helicobacter pylori | NADP+ | 12.8 µM | - | mdpi.com |

Aldolases are a class of enzymes that catalyze carbon-carbon bond formation and are pivotal in the synthesis of various sugar phosphates. researchgate.net Dihydroxyacetone phosphate (DHAP)-dependent aldolases are particularly significant. researchgate.net While direct synthesis of keto-L-sorbose 1-phosphate via an aldolase is not prominently documented, the synthesis of other structurally related ketohexose-1-phosphates illustrates their functional capacity.

For example, rhamnulose-1-phosphate aldolase (RhuA) and fuculose-1-phosphate aldolase (FucA) are Class II aldolases that catalyze the reversible condensation of DHAP with L-lactaldehyde to produce L-rhanmulose-1-phosphate and L-fuculose-1-phosphate, respectively. researchgate.net In another example, 6-deoxy-5-ketofructose 1-phosphate is synthesized via a transaldolase reaction, serving as a precursor for aromatic amino acid biosynthesis in Methanocaldococcus jannaschii. acs.org The synthesis of D-tagatose 1,6-bisphosphate also involves an aldolase, which cleaves the product into DHAP and glyceraldehyde 3-phosphate. nih.gov

Characterization of D-Glucitol-6-phosphate Dehydrogenases.

Structural Analysis of Relevant Enzymes

The three-dimensional structures of enzymes that interact with this compound provide invaluable insights into their function.

Enzymes that metabolize L-sorbose and its phosphorylated derivatives often belong to large superfamilies, such as the short-chain dehydrogenases/reductases (SDR) and the glucose-fructose oxidoreductase/inositol dehydrogenase/rhizopine catabolism (Gfo/Idh/MocA) protein families. ingentaconnect.comresearchgate.netnih.gov

The SDR family is a vast group of enzymes with over 1,000 members found in organisms from bacteria to humans. ingentaconnect.combenthamdirect.combenthamscience.comresearchgate.net Despite low sequence identity (15-30%), SDR enzymes share a highly conserved structural fold. researchgate.net This fold consists of a central, seven-stranded parallel β-sheet flanked by α-helices, forming a characteristic Rossmann fold for cofactor (NAD(P)H) binding. researchgate.net Many SDRs, including L-sorbose reductase from Gluconobacter frateurii, form homotetrameric structures. plos.orgrcsb.org

The Gfo/Idh/MocA family also comprises NAD(P)-dependent oxidoreductases with a diverse range of substrates, typically pyranoses. researchgate.netnih.gov These proteins have a two-domain structure: an N-terminal nucleotide-binding domain with a Rossmann fold and a C-terminal α/β-domain involved in substrate binding and oligomerization. nih.govebi.ac.uk Despite low sequence identity, the three-dimensional structures within this family are surprisingly similar. nih.gov

The table below lists enzymes related to L-sorbose metabolism and their respective structural families.

| Enzyme | Organism | Structural Family | Quaternary Structure | PDB Code | Reference |

| L-sorbose reductase | Gluconobacter frateurii | SDR | Tetramer | 3AI1, 3AI2 | rcsb.orgnih.gov |

| Sorbose reductase SOU1 | Candida albicans | SDR | Likely Tetramer | Not specified | uniprot.org |

| Sorbose reductase sou1 | Schizosaccharomyces pombe | SDR | Not specified | Not specified | uniprot.org |

| Levoglucosan dehydrogenase | Sporocytophaga myxococcoides | Gfo/Idh/MocA | Not specified | Not specified | researchgate.net |

| 1,5-anhydro-d-fructose reductase | Sinorhizobium morelense | Gfo/Idh/MocA | Monomer | Not specified | nih.gov |

The active site of these enzymes contains the catalytic residues and the binding pocket for the substrate and cofactor. In the SDR family, the substrate-binding cleft shows considerable variation, which accounts for the broad substrate specificity of this superfamily. researchgate.net

In L-sorbose reductase from Gluconobacter frateurii, the active site pocket accommodates the L-sorbose molecule, which is recognized through an extensive network of 11 hydrogen bonds. rcsb.org This precise interaction network is responsible for the high substrate specificity of the enzyme. rcsb.org The cofactor, NADPH, binds in the characteristic Rossmann fold. rcsb.orgnih.gov The recognition of the 2'-phosphate group of NADPH is often mediated by a positively charged residue, such as arginine. tandfonline.comtandfonline.com

For enzymes in the Gfo/Idh/MocA family, the C-terminal domain is primarily responsible for substrate binding. nih.gov A central α-helix within this domain carries essential amino acid residues for catalysis. nih.gov

Site-directed mutagenesis is a powerful tool to elucidate the function of specific amino acid residues in catalysis and substrate binding. nih.gov For enzymes in the SDR family, a conserved catalytic triad of Ser-Tyr-Lys is typically found. researchgate.nettandfonline.com However, variations exist, and in some cases, a catalytic tetrad has been identified.

In L-sorbose reductase from Gluconobacter frateurii, a His116 residue, which is not conserved across the SDR family, was found to be a fourth catalytic residue, important for stabilizing the proton relay system and maintaining the active site conformation. rcsb.org Mutational studies on other SDR enzymes have confirmed the critical roles of the catalytic triad residues. For example, in salutaridine reductase, mutating the corresponding asparagine, serine, tyrosine, and lysine residues resulted in enzymes with strongly reduced or no activity. nih.gov Similarly, in N-acetyl-D-mannosamine dehydrogenase, mutagenesis of the catalytic tetrad (Asn119, Ser153, Tyr166, and Lys170) confirmed their essential role in catalysis. portlandpress.com

The following table summarizes key mutational analyses and their effects on enzyme activity.

| Enzyme | Mutant | Effect on Activity | Reference |

| Salutaridine reductase | Asn152, Ser180, Tyr236, Lys240 mutants | Strongly reduced or inactive | nih.gov |

| N-acetyl-D-mannosamine dehydrogenase | N119A, N119S, S153T, Y166N, Y166Q, K170R | Confirmed catalytic role | portlandpress.com |

| Quinuclidinone reductase | Alanine mutation of hydrophobic residues | Complete loss of activity | tandfonline.comtandfonline.com |

| L-sorbose reductase (G. frateurii) | His116Leu | Inactive mutant used for structural studies | rcsb.org |

Genetic and Cellular Regulation of Keto-l-sorbose 1-phosphate Metabolism

Transcriptional Regulation of L-Sorbose Metabolism Genes

The expression of genes involved in the breakdown of L-sorbose is meticulously managed at the transcriptional level, ensuring that the necessary enzymes are produced only when L-sorbose is available as a carbon source. This control is primarily achieved through the action of specific transcriptional regulators and the organization of these genes into operons.

Identification and Characterization of Transcriptional Regulators (e.g., SorR)

A key player in the transcriptional control of L-sorbose metabolism is the transcriptional regulator known as SorR. nih.govnih.govmicrobiologyresearch.org In organisms like Lactobacillus casei, the sorR gene encodes a positive regulator that is essential for the induction of the sor operons. nih.govnih.govmicrobiologyresearch.org Studies have shown that a mutation in the sorR gene prevents the utilization of L-sorbose, highlighting its critical role in activating the metabolic pathway. nih.govnih.gov Sequence analysis of SorR has revealed similarities to the DeoR family of transcriptional regulators, which are known to control various sugar metabolism pathways. nih.govnih.govresearchgate.net In Gluconobacter frateurii, a different regulator, SboR, has been identified which acts as a repressor for the sboA gene, involved in L-sorbose reductase activity. nih.gov Interestingly, a mutation in sboR leads to increased growth on L-sorbose, suggesting its repressive function. nih.gov In the pathogenic yeast Candida albicans, a novel repressor, CSU52, has been identified to control the expression of the SOU1 gene, which is crucial for L-sorbose utilization. tums.ac.ir

Operon Organization and Gene Expression Control (e.g., sor operon)

The genes responsible for L-sorbose metabolism are often clustered together in an operon, allowing for coordinated gene expression. In Lactobacillus casei, these genes are organized into two main transcriptional units: sorRE and sorFABCDG. nih.govnih.gov The sorRE operon includes the gene for the transcriptional regulator SorR and L-sorbose-1-phosphate reductase. nih.govnih.gov The sorFABCDG operon, transcribed in the opposite direction, contains genes for enzymes like D-sorbitol-6-phosphate dehydrogenase and components of the phosphotransferase system (PTS) responsible for L-sorbose transport. nih.govnih.govmicrobiologyresearch.org The expression of both these operons is induced by the presence of L-sorbose. nih.govnih.govmicrobiologyresearch.org Similarly, in Klebsiella pneumoniae, the sor operon includes genes for L-sorbose transport and metabolism. nih.gov The organization of these genes into operons ensures an efficient and synchronized response to the availability of L-sorbose in the environment. nih.govnih.gov

Catabolite Repression by Preferred Carbon Sources (e.g., D-Glucose)

The utilization of L-sorbose is often secondary to more readily metabolizable sugars like D-glucose. This phenomenon, known as catabolite repression or the glucose effect, ensures that the organism prioritizes the most efficient energy source. wikipedia.orgunacademy.comletstalkacademy.com When glucose is present, the expression of the sor operon is repressed, even if L-sorbose is also available. nih.govnih.gov This repression is a global regulatory mechanism that affects numerous operons involved in the metabolism of alternative carbon sources. wikipedia.orgletstalkacademy.com In bacteria like E. coli, the presence of glucose leads to low levels of cyclic AMP (cAMP). letstalkacademy.comyoutube.com The cAMP-CAP complex is a crucial activator for the transcription of many catabolic operons, including those for lactose and, by extension, other alternative sugars. letstalkacademy.comyoutube.com In the absence of sufficient cAMP, the transcription of these operons is significantly reduced. letstalkacademy.comyoutube.com In Gram-positive bacteria such as Bacillus subtilis, catabolite repression is mediated by the catabolite control protein A (CcpA), which, in the presence of glucose, represses the transcription of operons for alternative sugar metabolism. wikipedia.orgnih.gov In Lactobacillus casei, it has been shown that catabolite repression of the sor operons is mediated by components of the PTS and the CcpA protein. nih.gov

Allosteric Regulation and Enzyme Modulation by S-1-P

Beyond transcriptional control, the metabolism of keto-L-sorbose 1-phosphate is also regulated at the enzymatic level through allosteric interactions. S-1-P itself can act as a regulatory molecule, modulating the activity of key enzymes involved in both its own pathway and central metabolic pathways like glycolysis.

Downregulation of KHK-A Splicing Variant Transcription

In addition to its direct enzymatic inhibition, L-sorbose treatment, which leads to the production of S-1-P, has been shown to downregulate the transcription of ketohexokinase-A (KHK-A), a specific splicing variant of ketohexokinase. researchgate.netnih.govdntb.gov.uaguidechem.com KHK is the enzyme responsible for phosphorylating L-sorbose to S-1-P. researchgate.netnih.govguidechem.com KHK exists in two main isoforms, KHK-C and KHK-A, which are produced through alternative splicing. diabetesjournals.org While KHK-C has a high affinity for fructose, KHK-A has a much lower affinity. diabetesjournals.org Interestingly, KHK-A has been identified as a positive inducer of antioxidant genes. researchgate.netnih.gov Therefore, the downregulation of KHK-A transcription by L-sorbose treatment not only affects the phosphorylation of sugars but also potentially weakens the antioxidant defense mechanisms within the cell. researchgate.netnih.govdntb.gov.uaguidechem.com

| Regulator | Organism | Function | Target Gene/Operon |

| SorR | Lactobacillus casei | Positive Regulator | sor operons (sorRE, sorFABCDG) |

| SboR | Gluconobacter frateurii | Repressor | sboA |

| CSU52 | Candida albicans | Repressor | SOU1 |

Advanced Research Methodologies for Keto-l-sorbose 1-phosphate Studies

Genomic and Transcriptomic Approaches

The identification and characterization of genes encoding enzymes that metabolize L-sorbose and its phosphorylated derivatives are crucial first steps. In enteric bacteria such as Klebsiella pneumoniae and Escherichia coli, the genes for L-sorbose metabolism are organized in the sor operon. nih.govdntb.gov.ua This operon is inducible by L-sorbose and contains genes for the transport and subsequent enzymatic conversion of the sugar. dntb.gov.ua

Key enzymes in this pathway include L-sorbose-1-phosphate reductase. dntb.gov.uagoogle.comnih.gov The genes for L-sorbose degradation in E. coli EC3132 have been cloned on a 10.8-kbp fragment. dntb.gov.ua Sequence analysis of this fragment identified seven sor genes, including sorE, which encodes the 45 kDa L-sorbose-1-phosphate reductase. dntb.gov.ua Similarly, in Lactobacillus casei, genes for L-sorbose metabolism were identified on a 6.8-kb chromosomal DNA fragment, with deduced amino acid sequences showing high similarity to the L-sorbose-1-phosphate reductase of K. pneumoniae. nih.gov The transport and phosphorylation of L-sorbose in K. pneumoniae are catalyzed by a specific phosphoenolpyruvate-dependent carbohydrate:phosphotransferase system (PTS), leading to the formation of L-sorbose-1-phosphate. rhea-db.org

Table 1: Genes Involved in L-Sorbose Metabolism

| Gene | Organism | Function | Reference |

|---|---|---|---|

| sorE | Escherichia coli | L-sorbose-1-phosphate reductase | dntb.gov.ua |

| sorRE | Lactobacillus casei | Transcriptional regulator and L-sorbose-1-phosphate reductase | nih.gov |

| sboA | Escherichia coli | Encodes L-sorbose reductase, essential for growth on L-sorbose | |

| sorD | Escherichia coli | D-glucitol-6-phosphate dehydrogenase | dntb.gov.ua |

Comparative genomics and transcriptomics offer a broader view of how different microorganisms have evolved to metabolize L-sorbose and related compounds. By comparing the genomes of various species, researchers can identify conserved pathways and unique enzymatic capabilities. frontiersin.orgmdpi.comsemanticscholar.orgnih.gov For instance, comparative genomics of Bacillus thuringiensis and Bacillus endophyticus, both used in co-culture with Ketogulonicigenium vulgare for vitamin C production, revealed differences in their metabolic capabilities that explain their symbiotic mechanisms. nih.gov

Transcriptomic analysis, which measures the expression levels of genes under specific conditions, is a powerful tool for understanding the regulation of metabolic pathways. nih.govnih.gov In E. coli, transcriptomic analysis revealed that L-sorbose metabolism is essential for maintaining energy homeostasis and acid resistance, highlighting the pathway's importance for bacterial fitness under stress. nih.govnih.gov Deletion of the sorD gene, involved in L-sorbose catabolism, led to the dysregulation of energy metabolism pathways. nih.govnih.gov Furthermore, transcriptomic studies of engineered Saccharomyces cerevisiae co-cultured with K. vulgare showed upregulation of genes involved in glycolysis and the TCA cycle, which supports the growth of K. vulgare for the production of 2-keto-L-gulonic acid (2-KLG), a downstream product of L-sorbose metabolism. researchgate.netnih.gov

Gene Identification, Cloning, and Sequence Analysis of S-1-P Metabolizing Enzymes.

Proteomic and Enzymological Methodologies

Once the genes are identified, the focus shifts to the proteins they encode. Proteomic and enzymological methods are essential for characterizing the enzymes of the keto-L-sorbose 1-phosphate pathway.

To study their function in detail, enzymes related to this compound metabolism are often overexpressed in a host organism like E. coli and then purified. wiley.com Recombinant strains are cultured, and protein expression is induced, often using an inducible promoter system. frontiersin.org The cells are then harvested, lysed, and the target enzyme is purified from the cell extract using various chromatography techniques. frontiersin.org

For example, L-sorbose-1-phosphate reductase from Aerobacter aerogenes has been purified and characterized. google.com The purification of L-sorbose-1-phosphate reductase from Klebsiella pneumoniae has been achieved using affinity chromatography and DEAE-cellulose chromatography. nih.gov Similarly, L-sorbosone dehydrogenase (SNDH) from Gluconobacter oxydans has been expressed in E. coli with a His-tag and purified using nickel affinity chromatography. wiley.com Size-exclusion chromatography can then be used to determine the native molecular weight of the purified enzyme. wiley.com

Table 2: Purification of S-1-P Related Enzymes

| Enzyme | Source Organism | Purification Method(s) | Reference |

|---|---|---|---|

| L-sorbose-1-phosphate reductase | Klebsiella pneumoniae | Affinity chromatography, DEAE-Cellulose chromatography | nih.gov |

| L-sorbosone dehydrogenase (SNDH) | Gluconobacter oxydans | Nickel affinity chromatography, Size-exclusion chromatography | wiley.com |

| 2-KLG reductases | Various | Ni-NTA resin affinity chromatography | frontiersin.org |

| L-sorbose reductase | Gluconobacter melanogenus | Purified from cytosol fraction | researchgate.net |

Determining the three-dimensional structure of an enzyme provides invaluable insights into its catalytic mechanism and substrate specificity. X-ray crystallography is a primary technique used for this purpose. researchgate.netnih.gov By crystallizing the purified enzyme, researchers can obtain high-resolution structural data.

The crystal structure of L-sorbosone dehydrogenase (SNDH) from Gluconobacter oxydans WSH-004 has been solved, revealing a reversible disulfide bond that regulates the opening and closing of the substrate pocket. wiley.com This structural information is critical for understanding the enzyme's function and for guiding protein engineering efforts to improve its performance. wiley.com The crystal structures of levoglucosan dehydrogenase in its apo form and in complex with NADH and L-sorbose have also been determined, providing insights into its active site and substrate recognition. nih.gov

Protein Expression and Purification Techniques for S-1-P Related Enzymes.

Metabolic Engineering and Pathway Reconstruction

The knowledge gained from genomic, proteomic, and structural studies can be applied to engineer microorganisms for enhanced production of valuable chemicals derived from L-sorbose. Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the yield, productivity, and titer of a desired product. mdpi.com

In the context of L-sorbose metabolism, a major application is the production of 2-keto-L-gulonic acid (2-KLG), the precursor to vitamin C. researchgate.netnih.gov This often involves the reconstruction of biosynthetic pathways in industrial microorganisms. nih.gov For example, systematic metabolic engineering of dehydrogenases in Gluconobacter oxydans has been performed to increase the conversion of D-sorbitol to L-sorbose, a key step in 2-KLG production. researchgate.netnih.gov By knocking out competing dehydrogenases, the metabolic flux can be redirected towards L-sorbose synthesis. researchgate.netnih.gov Furthermore, reconstruction of amino acid biosynthetic pathways in Ketogulonicigenium vulgare has been shown to up-regulate the expression of sorbosone dehydrogenase, leading to increased 2-KGA productivity. nih.gov These strategies demonstrate the power of metabolic engineering to optimize microbial cell factories for industrial applications.

Construction of Recombinant Microbial Strains for S-1-P Pathway Manipulation

The manipulation of the L-sorbose 1-phosphate (S-1-P) pathway, a critical route in the biosynthesis of the vitamin C precursor 2-keto-L-gulonic acid (2-KGA), has been a significant focus of metabolic engineering. Researchers have successfully constructed various recombinant microbial strains to enhance the production of 2-KGA.

One approach involves the use of Escherichia coli as a host for expressing key enzymes. researchgate.netnih.gov In one study, five different sorbose/sorbosone dehydrogenases were overexpressed in E. coli for the production of 2-KGA. researchgate.netnih.gov By optimizing catalytic conditions and further expressing pyrroloquinoline quinone in the recombinant strain, a 2-KGA titer of 72.4 g/L was achieved in a 5-L bioreactor, with a conversion ratio from L-sorbose of 71.2%. nih.gov Another strategy involved engineering E. coli to directly synthesize 2-KGA from D-sorbitol by designing a co-culture system with Gluconobacter oxydans. nih.gov This system yielded 16.8 g/L of 2-KGA from D-sorbitol. nih.gov

Gluconobacter oxydans itself has also been a target for genetic modification. Researchers cloned the genes for L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) from G. oxydans T-100 and introduced them into G. oxydans G624, a strain that accumulates L-sorbose. researchgate.net Further improvements, including promoter replacement and chemical mutagenesis, led to enhanced production levels. researchgate.netnih.gov In a different study, a recombinant strain of G. oxydans was developed containing genes for both L-sorbose dehydrogenase and L-sorbosone dehydrogenase from G. oxydans T-100, resulting in an improved 2-KGA producer. nih.gov Further mutations to suppress the L-idonate pathway and enhance the promoter led to a production of 130 g/L of 2-KGA from 150 g/L of sorbitol. nih.gov

Other microorganisms have also been engineered. For instance, a gene encoding 2,5-diketo-D-gluconic acid reductase from Corynebacterium sp. was cloned and expressed in Erwinia citreus, enabling the conversion of glucose to 2-KGA. nih.gov

| Host Organism | Genetic Modification | Substrate | Product | Titer/Yield | Reference |

| Escherichia coli | Overexpression of 5 different sorbose/sorbosone dehydrogenases and pyrroloquinoline quinone | L-sorbose | 2-Keto-L-gulonic acid (2-KGA) | 72.4 g/L | nih.gov |

| Escherichia coli & Gluconobacter oxydans (co-culture) | Recombinant E. coli for 2-KGA production | D-sorbitol | 2-Keto-L-gulonic acid (2-KGA) | 16.8 g/L | nih.gov |

| Gluconobacter oxydans G624 | Introduction of L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) genes from G. oxydans T-100 | L-sorbose | 2-Keto-L-gulonic acid (2-KGA) | Improved production | researchgate.net |

| Gluconobacter oxydans | Introduction of L-sorbose dehydrogenase and L-sorbosone dehydrogenase genes from G. oxydans T-100, suppression of L-idonate pathway, and improved promoter | Sorbital | 2-Keto-L-gulonic acid (2-KGA) | 130 g/L | nih.gov |

| Erwinia citreus | Expression of 2,5-diketo-D-gluconic acid reductase gene from Corynebacterium sp. | Glucose | 2-Keto-L-gulonic acid (2-KGA) | 20 g/L from 40 g/L glucose | nih.gov |

Development of Artificial Microbial Ecosystems for Enhanced Bioconversion

Artificial microbial ecosystems, or co-culture systems, are a key strategy for the bioconversion of substrates into valuable products like 2-KGA, the precursor to vitamin C. researchgate.netmdpi.com The most well-known system for 2-KGA production involves the co-cultivation of Ketogulonicigenium vulgare and a helper strain, often from the Bacillus genus, such as Bacillus megaterium. researchgate.netmdpi.com

In this synergistic relationship, K. vulgare is responsible for the conversion of L-sorbose to 2-KGA. mdpi.comresearchgate.net However, K. vulgare often exhibits slow growth and low productivity when cultured alone. mdpi.com The helper strain promotes the growth of K. vulgare and enhances 2-KGA production by releasing essential biomolecules and reducing oxidative stress. researchgate.net For example, siderophores produced by Bacillus pumilus have been shown to increase the 2-KGA titer by 71.45% in a monoculture of K. vulgare. researchgate.net

Researchers have explored various combinations and modifications of these ecosystems to improve efficiency. For instance, a co-culture of Gluconobacter oxydans and a recombinant E. coli was designed for the direct biosynthesis of 2-KGA from D-sorbitol. nih.gov In another approach, a one-step fermentation process for vitamin C was developed using a synthetic microbial consortium of G. oxydans, K. vulgare, and Bacillus endophyticus. nih.gov The presence of B. endophyticus supplied additional nutrients, promoting the growth and 2-KGA production of K. vulgare. nih.gov

Furthermore, studies have investigated the inhibitory effects within these ecosystems. Both K. vulgare and 2-KGA can inhibit the growth of the helper strain. nih.govresearchgate.net Interestingly, L-sorbose acts not only as a substrate for 2-KGA production but also as a promoter for K. vulgare and an inhibitor for the helper strain, a crucial factor for efficient fermentation. nih.govresearchgate.net

The development of these artificial microbial ecosystems has also extended to other applications, such as the co-cultivation of microalgae to enhance the production of vitamins and other bioactive compounds. researchgate.net

Analytical Chemistry Techniques for Metabolite Quantification (e.g., HPLC, LCMS-IT-TOF)

Accurate quantification of metabolites such as this compound and its related compounds is crucial for monitoring and optimizing biosynthetic pathways. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govmdpi.org

Several HPLC methods have been developed for the analysis of 2-KGA and other intermediates in fermentation broths. mdpi.org For instance, a simple and rapid HPLC method using an Aminex HPX-87H column can determine D-sorbitol, L-sorbose, 2-KGA, D-fructose, and D-glucose. nih.gov Another method utilizes a shim-pack CLC-NH2 column with UV detection at 210 nm to simultaneously determine 2-KGA and its stereoisomer, 2-keto-D-gluconic acid (2-KDG), in less than 19 minutes. mdpi.org In some cases, indirect quantification is necessary. For example, 2,5-diketo-D-gluconic acid (2,5-DKG), which can be difficult to quantify directly, can be converted to 2-KGA using 2,5-DKG reductase, and the resulting 2-KGA is then measured by HPLC. frontiersin.org

For more detailed and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. A particularly powerful technique is Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LCMS-IT-TOF). nih.govresearchgate.net This method allows for the identification and quantification of compounds based on both their retention time and their precise mass-to-charge ratio. nih.gov For example, LCMS-IT-TOF has been used to identify L-sorbose and 2-KGA in fermentation broth from Gluconobacter oxydans and to confirm the identity of L-idonic acid, a potential byproduct. nih.govresearchgate.net

| Technique | Analyte(s) | Column | Mobile Phase/Detection | Key Findings | Reference |

| HPLC | D-sorbitol, L-sorbose, 2-KGA, D-fructose, D-glucose | Aminex HPX-87H | 5 mmol/L H₂SO₄ | Determination of key metabolites in fermentation. | nih.gov |

| HPLC | 2-KGA, 2-KDG | Shim-pack CLC-NH2 | 0.015 mol/L ammonium dihydrogen phosphate (pH 4.1), UV at 210 nm | Simultaneous determination of 2-KGA and its stereoisomer. | mdpi.org |

| HPLC (indirect) | 2,5-DKG (as 2-KGA) | Aminex HPX-87H | 5 mmol/L H₂SO₄ | Quantification of 2,5-DKG by conversion to 2-KGA. | frontiersin.org |

| LCMS-IT-TOF | 2-KGA, L-sorbose | Aminex HPX-87H | 5 mmol/L formic acid | Identification of 2-KGA and L-sorbose in fermentation broth. | nih.gov |

| LCMS-IT-TOF | L-idonic acid | Aminex HPX-87H | 5 mmol/L formic acid | Identification of the reduction product of 2-KGA. | researchgate.net |

Isotopic Tracer Studies for Metabolic Flux Analysis

Isotopic tracer studies are a powerful tool for elucidating metabolic pathways and quantifying the flow of carbon through these networks, a process known as metabolic flux analysis (MFA). mdpi.com This methodology involves feeding cells a substrate labeled with a stable isotope, such as ¹³C, and then analyzing the distribution of the isotope in various intracellular metabolites. mdpi.com

In the context of this compound and related pathways, ¹³C-MFA can provide detailed insights into the efficiency of different metabolic routes. For example, by using a specifically labeled glucose mixture (e.g., 80% [1-¹³C] and 20% [U-¹³C] glucose), researchers can trace the carbon atoms as they are incorporated into intermediates of glycolysis, the pentose phosphate pathway, and the target product pathway. mdpi.com

The labeling patterns in proteinogenic amino acids and other metabolites are typically measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com This data is then used in computational models to calculate the fluxes through each reaction in the metabolic network. mdpi.com

Recent studies have demonstrated the utility of isotopic tracers in confirming the role of 2-KGA as a precursor for L-ascorbic acid (ASA) synthesis in plants. nih.gov While direct isotopic tracer studies specifically for the this compound pathway in microbes are not extensively detailed in the provided context, the principles of ¹³C-MFA are broadly applicable for understanding and optimizing the production of 2-KGA from various carbon sources. mdpi.com

High-throughput Screening Methods for Enzyme and Strain Development

High-throughput screening (HTS) is an essential technology for rapidly identifying improved enzymes and microbial strains for industrial applications, including the production of 2-KGA. nih.govrsc.org These methods allow for the screening of thousands of variants in a short period. frontiersin.org

One innovative HTS method developed for 2-KGA-producing strains is based on the enzymatic degradation of 2-KGA. nih.gov This method utilizes a 2-KLG reductase that, in the presence of 2-KGA, consumes NADH. The change in NADH fluorescence at 340 nm can be measured in a microplate reader, providing a rapid and accurate quantification of the 2-KGA concentration in the fermentation broth. nih.govresearchgate.net This enzyme-based assay has been successfully used to screen for high-producing Gluconobacter oxydans strains from soil samples. nih.gov

Coupling this enzyme-based screening with fluorescence-activated cell sorting (FACS) can further enhance the efficiency of isolating high-producing strains. nih.gov FACS allows for the rapid sorting of individual cells based on their fluorescence, enabling the selection of the most productive mutants from a large library. nih.gov

HTS platforms have also been developed for specific enzymes in the 2-KGA pathway. For example, a platform was created for a FAD-dependent L-sorbose dehydrogenase (SDH), an enzyme that can directly convert L-sorbose to 2-KGA. frontiersin.org This platform was used to screen a library of SDH mutants generated by error-prone PCR, with the goal of improving the enzyme's activity. frontiersin.org

The development of scalable HTS approaches is crucial for optimizing protein expression in various host strains, such as E. coli, which is often used for expressing enzymes for biocatalysis. plos.org

| Screening Target | Method | Principle | Application | Reference |

| 2-KGA-producing strains | Enzyme-based microplate assay | Detection of NADH fluorescence change upon 2-KGA degradation by 2-KLG reductase. | Rapid screening of Gluconobacter oxydans strains. | nih.gov |

| High-producing cells | Fluorescence-Activated Cell Sorting (FACS) | Sorting of individual cells based on fluorescence intensity. | Isolation of high-producing mutants from a library. | nih.gov |

| L-sorbose dehydrogenase (SDH) | Enzyme-based microplate assay | Similar to 2-KGA screening, but targeting the activity of SDH mutants. | Screening of an error-prone PCR library of SDH for improved activity. | frontiersin.org |

| Recombinant protein expression | Scalable screening of host strains | Evaluating protein expression yields in different E. coli strains using liquid handling robots. | Optimizing soluble protein expression for biocatalysis. | plos.org |

Biological and Biotechnological Implications of Keto-l-sorbose 1-phosphate Research

Impact on Cellular Glucose Metabolism and Bioenergetics

Research into keto-L-sorbose 1-phosphate (S-1-P), the intracellular phosphorylated form of the rare sugar L-sorbose, has revealed significant effects on fundamental cellular processes, particularly glucose metabolism and energy production. When L-sorbose is introduced into cells, it is phosphorylated by the enzyme ketohexokinase (KHK) to produce S-1-P. researchgate.netdntb.gov.uanih.gov This conversion is the critical first step that triggers a cascade of metabolic disruptions.

| Metabolic Process/Component | Enzyme/Molecule Affected | Effect of S-1-P | Downstream Consequence | Reference |

|---|---|---|---|---|

| Glycolysis Initiation | Hexokinase (HK) | Inactivation/Inhibition | Reduced glucose-6-phosphate production; attenuated glycolysis. | researchgate.netdntb.gov.uanih.gov |

| Cellular Energy | ATP Production | Decreased via glycolysis | Impaired mitochondrial function due to reduced substrate supply. | researchgate.netdntb.gov.ua |

| Mitochondrial Respiration | Electron Transport Chain | Dysfunction | Increased production of Reactive Oxygen Species (ROS). | researchgate.netdntb.gov.uamdpi.com |

| Antioxidant Defense | Ketohexokinase-A (KHK-A) Transcription | Downregulation | Weakened cellular antioxidant defense mechanisms. | researchgate.netdntb.gov.ua |

Consequences for Mitochondrial Function and Reactive Oxygen Species Production

The disruption of glycolysis by S-1-P has profound consequences for mitochondrial bioenergetics. With the supply of pyruvate (the end-product of glycolysis) diminished, the mitochondrial tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation are impaired. researchgate.netdntb.gov.ua This metabolic shift leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and inefficient electron transport chain activity. researchgate.netmdpi.com

A direct outcome of this mitochondrial impairment is the increased production of reactive oxygen species (ROS). researchgate.netdntb.gov.uamdpi.com Dysfunctional mitochondria are a primary source of cellular ROS, as electrons leak from the compromised electron transport chain and react with molecular oxygen to form superoxide and other damaging radicals. mdpi.com Furthermore, studies have shown that L-sorbose treatment can also downregulate the transcription of KHK-A, a variant of ketohexokinase that acts as a positive inducer of antioxidation genes. researchgate.netdntb.gov.ua This dual action of inducing ROS production while simultaneously weakening the cell's antioxidant defenses creates a state of severe oxidative stress, which can ultimately trigger apoptotic cell death. researchgate.netdntb.gov.ua

Biotechnological Applications in Rare Sugar Production

The role of this compound as a metabolic intermediate has been harnessed for biotechnological purposes, specifically for the synthesis of valuable rare sugars like L-sorbose and L-psicose. These sugars have applications in the food and pharmaceutical industries but are not abundant in nature. cas.cn

Biosynthesis of L-Sorbose and L-Psicose via S-1-P Intermediates

The core of this biosynthetic strategy is an aldol condensation reaction. Dihydroxyacetone phosphate (DHAP), a natural intermediate of the glycolysis pathway, is condensed with L-glyceraldehyde. nih.govnih.gov This reaction is catalyzed by DHAP-dependent aldolases, such as fructose-1,6-bisphosphate aldolase (FruA) or tagatose-1,6-bisphosphate aldolase (TagA). cas.cnnih.govnih.gov Interestingly, some of these aldolases exhibit loose stereoselectivity, producing a mixture of phosphorylated intermediates: L-sorbose-1-phosphate and L-psicose-1-phosphate. nih.govnih.gov This mixture is then dephosphorylated by a phosphatase, such as YqaB, to yield the final rare sugar products, L-sorbose and L-psicose. nih.govnih.gov

Development of Enzymatic and Microbial Fermentation Strategies for Ketohexoses

Building on the understanding of this pathway, researchers have developed both enzymatic and microbial production systems. "One-pot" enzymatic reactions combine the necessary aldolase and phosphatase in a single reactor to convert substrates into the desired rare sugars. For instance, a system using TagA aldolase from Bacillus licheniformis and YqaB phosphatase successfully produced L-psicose and L-sorbose from DHAP and L-glyceraldehyde. nih.govnih.gov

However, the high cost and instability of the substrate DHAP limit the scalability of purely enzymatic methods. nih.gov To overcome this, microbial fermentation strategies have been devised. These approaches utilize engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to produce the rare sugars from inexpensive starting materials like glucose. cas.cnnih.govnih.gov In these engineered strains, metabolic pathways are constructed to channel carbon from glucose into the production of DHAP via glycolysis. nih.gov The cells are also engineered to express the required aldolase and phosphatase enzymes, enabling the in-vivo conversion of DHAP and supplemented L-glyceraldehyde into L-sorbose and L-psicose. cas.cnnih.govnih.gov Further metabolic engineering, such as deleting genes for competing pathways, has been shown to significantly increase the final product yield. nih.gov

| Strategy | Key Enzymes | Host Organism (if applicable) | Substrates | Products | Reported Yield/Titer | Reference |

|---|---|---|---|---|---|---|

| One-Pot Enzymatic Synthesis | TagA from B. licheniformis (BGatY), Fructose-1-phosphatase (YqaB) | N/A (In vitro) | DHAP, L-glyceraldehyde | L-psicose, L-sorbose | 378 mg/L L-psicose, 199 mg/L L-sorbose | nih.govnih.gov |

| Microbial Fermentation | FruA/TagA aldolases, YqaB phosphatase | Corynebacterium glutamicum | Glucose, L-glyceraldehyde | L-sorbose, L-psicose | 3.5 g/L L-sorbose, 2.3 g/L L-psicose | cas.cnnih.gov |

| Targeted Phosphorylation | Fructose kinase (HK), D-tagatose 3-epimerase (DTE), Acid phosphatase (AphA) | N/A (In vitro) | L-fructose | L-psicose | 90% yield | nih.gov |

Contribution to Industrial L-Ascorbic Acid Production

L-sorbose, the precursor to this compound, is a crucial intermediate in the industrial production of L-ascorbic acid (Vitamin C). d-nb.infomdpi.comnih.gov The most established manufacturing method is the Reichstein process, a chemo-microbial synthesis that begins with D-glucose. mdpi.comwikipedia.orgchemistryviews.org A key step in this process is the microbial oxidation of D-sorbitol (derived from the hydrogenation of D-glucose) to L-sorbose. mdpi.comwikipedia.orgwiley.com This biotransformation is typically carried out by bacteria such as Gluconobacter oxydans. d-nb.infochemistryviews.org

Enhancement of 2-KGA Yields from L-Sorbose

The primary and most extensively studied pathway for the industrial production of 2-KGA from L-sorbose involves a two-step oxidation process. This conversion is mainly carried out by Ketogulonicigenium vulgare, often in a symbiotic relationship with a helper strain like Bacillus megaterium. nih.govmdpi.com The established enzymatic steps are:

L-sorbose to L-sorbosone , catalyzed by L-sorbose dehydrogenase (SDH). nih.gov

L-sorbosone to 2-KGA , catalyzed by L-sorbosone dehydrogenase (SNDH). nih.gov

Some bacteria possess a single quinoprotein L-sorbose/L-sorbosone dehydrogenase that can catalyze both steps. tandfonline.com

In a different metabolic context, particularly in studies related to cancer cell metabolism, L-sorbose has been shown to be phosphorylated by the enzyme ketohexokinase (KHK) to form This compound (also referred to as L-sorbose-1-phosphate). mdpi.com This phosphorylated intermediate then inhibits glycolysis. mdpi.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also indicates the existence of an enzyme, L-sorbose-1-phosphate reductase. pharmacyjournal.org

However, current research on enhancing 2-KGA production has not focused on a metabolic pathway involving this compound. The prevailing strategies for yield enhancement revolve around the direct oxidation pathway. Efforts are concentrated on overexpressing the dehydrogenase enzymes responsible for the direct conversion of L-sorbose to 2-KGA. researchgate.net While the phosphorylation of L-sorbose is a known biochemical reaction, its role as a direct intermediate or a regulatory molecule in the industrial bioconversion of L-sorbose to 2-KGA by key production strains like K. vulgare is not established in the existing scientific literature. The conversion of L-sorbose to 2-KGA is the rate-limiting step in the two-step vitamin C fermentation process, making it a critical point for optimization. mdpi.comencyclopedia.pub

Strain Development and Process Optimization for Bioconversion Efficiency

Significant advancements in increasing 2-KGA production have been achieved through metabolic engineering of the producing microorganisms and optimization of the fermentation process. These strategies focus on improving the efficiency of the direct bioconversion pathway from L-sorbose.

Strain Development through Metabolic Engineering:

Overexpression of Dehydrogenases: A primary strategy is the genetic modification of K. vulgare to overexpress the genes encoding L-sorbose dehydrogenase (sdh) and L-sorbosone dehydrogenase (sndh). This directly increases the catalytic capacity for converting L-sorbose to 2-KGA. nih.govnih.gov Studies have shown that overexpressing these key enzymes can significantly enhance 2-KGA yield. nih.gov

Co-culture and Symbiotic Mechanisms: K. vulgare grows poorly in monoculture but thrives when co-cultured with a companion strain such as Bacillus megaterium. nih.gov The helper strain is believed to provide essential nutrients or growth factors that promote the growth of K. vulgare and, consequently, 2-KGA production. mdpi.comnih.gov Research into the symbiotic relationship aims to identify and supplement these crucial factors to improve fermentation efficiency.

Genome and Transcriptome Analysis: Comparative genomic and transcriptomic studies of different K. vulgare strains are used to identify genetic factors responsible for high 2-KGA productivity. For instance, a novel strain, K. vulgare SPU B805, which exhibits a higher 2-KGA yield, was found to have a more complete amino acid biosynthesis pathway and lacks a specific plasmid, which may contribute to its enhanced production capabilities. nih.gov

Process Optimization for Enhanced Bioconversion:

Temperature Control: The optimal temperatures for the growth of K. vulgare and its companion strain, as well as for 2-KGA production, can differ. A three-stage temperature control strategy has been developed to maximize both microbial growth and enzymatic conversion, leading to increased 2-KGA productivity and yield. nih.gov

Continuous Fermentation: Continuous fermentation processes have been developed to achieve high-concentration, high-yield production of 2-KGA. In one such system using K. vulgare DSM 4025, an average of 112.2 g/L of 2-KGA was continuously produced from 114 g/L of L-sorbose, demonstrating a high molar conversion yield of 91.3%. researchgate.net

The following tables summarize findings from various studies on enhancing 2-KGA production through strain development and process optimization.

Table 1: Enhancement of 2-KGA Production through Genetic Engineering

| Strain/System | Genetic Modification | Substrate | Initial Substrate Conc. (g/L) | 2-KGA Titer (g/L) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Gluconobacter melanogenus U13(p7A6D4) | Overexpression of SNDH gene | L-sorbose | Not specified | - | 81.2 | researchgate.net |

| K. vulgare & B. endophyticus | Overexpression of ssda1-h (SDH) | L-sorbose | Not specified | - | 16.86% increase | dntb.gov.ua |

| K. robustum SPU_B003 | Overexpression of SDH and cytochrome c551 | L-sorbose | Not specified | 39.29 | 22.75% increase | encyclopedia.pub |

Table 2: Improvement of 2-KGA Production via Process Optimization

| Microorganism(s) | Fermentation Strategy | Substrate | Initial Substrate Conc. (g/L) | 2-KGA Titer (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| K. vulgare & B. megaterium | Three-stage temperature control | L-sorbose | Not specified | 92.91 | 2.19 | nih.gov |

| K. vulgare DSM 4025 | Single-stage continuous fermentation | L-sorbose | 114 | 112.2 | 3.90 - 4.80 | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| 2-keto-L-gulonic acid (2-KGA) |

| L-sorbose |

| D-sorbitol |

| L-sorbosone |

| This compound |

| L-idonic acid |

| D-glucose |

| D-gluconic acid |

| 5-keto-D-gluconic acid |

| Pyruvate |

| Cytochrome c551 |

Q & A

Q. How is keto-L-sorbose 1-phosphate identified and quantified in biological samples?

Methodological Answer:

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for separation and quantification. Calibration curves with synthetic standards are critical for accuracy .

- Enzymatic Assays : Couple with NADH/NAD+ or ATP-dependent reactions, measuring absorbance changes to infer concentration. Validate assays using knockout mutants or enzyme inhibitors to confirm specificity .

Q. What is the metabolic role of this compound in bacterial or plant systems?

Methodological Answer:

- Isotopic Labeling : Track carbon flux using -labeled substrates in metabolic flux analysis (MFA). Compare wild-type and mutant strains lacking key enzymes (e.g., phosphatases or kinases) to identify pathway dependencies .

- Gene Knockdown/Overexpression : Use CRISPR/Cas9 or RNAi to perturb biosynthetic genes (e.g., sorbose kinase) and monitor metabolite accumulation via LC-MS .

Q. Which enzymes interact with this compound, and how are their activities characterized?

Methodological Answer:

- Kinetic Assays : Determine and values using purified enzymes under varying substrate concentrations. Include controls with structurally similar substrates (e.g., glucose 1-phosphate) to assess specificity .

- Inhibitor Studies : Test lithium or other phosphatase inhibitors to evaluate regulatory mechanisms, as seen in analogous systems (e.g., myo-inositol 1-phosphate hydrolysis) .

Advanced Research Questions

Q. How can contradictory data on this compound’s substrate specificity be resolved?

Methodological Answer:

- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve enzyme-substrate binding conformations. Compare with homologs (e.g., Arabidopsis VTC4) to identify conserved catalytic residues .

- Phylogenetic Profiling : Analyze enzyme orthologs across species to infer evolutionary constraints on substrate recognition .

Q. What experimental designs are optimal for elucidating its role in cross-pathway regulation (e.g., gluconeogenesis vs. ascorbate synthesis)?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data from time-course experiments under stress conditions (e.g., oxidative stress) to identify co-regulated pathways .

- Compartmentalization Studies : Use subcellular fractionation or fluorescent biosensors to localize this compound and associated enzymes (e.g., in chloroplasts or cytosol) .

Q. How should researchers address discrepancies in reported kinetic parameters for this compound phosphatases?

Methodological Answer:

- Standardized Buffers : Control pH and ion concentrations rigorously, as lithium inhibition (observed in myo-inositol 1-phosphate systems) can vary with experimental conditions .

- Interlaboratory Reproducibility : Share protocols via platforms like Protocols.io and validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometry) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or Michaelis-Menten equations using tools like GraphPad Prism. Report confidence intervals and Akaike information criteria (AIC) for model selection .

- Open Data Practices : Deposit raw datasets in repositories like Figshare or Zenodo, ensuring metadata includes experimental conditions (e.g., temperature, buffer composition) .